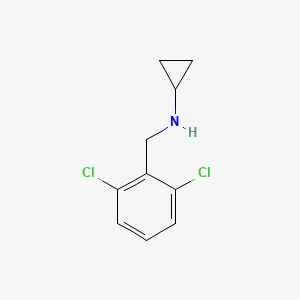

Cyclopropyl-(2,6-dichloro-benzyl)-amine

Description

Contextualization within Amine Chemistry and Organic Synthesis

Amines are a fundamental class of organic compounds derived from ammonia, playing a central role in both biology and chemical industries. They are categorized as primary (R-NH2), secondary (R2-NH), or tertiary (R3-N) based on the number of organic substituents attached to the nitrogen atom. Cyclopropyl-(2,6-dichloro-benzyl)-amine is a secondary amine, as its nitrogen atom is bonded to two carbon-containing groups (a cyclopropyl (B3062369) and a dichlorobenzyl group) and one hydrogen atom. fiveable.me

The presence of a lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, properties that are foundational to their role in organic synthesis. Secondary amines are crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. researchgate.net Traditional methods for synthesizing secondary amines often involve the N-alkylation of primary amines or the reductive amination of carbonyl compounds. researchgate.net The preparation of diverse secondary amines remains a cornerstone of organic chemistry, with an ongoing need for new and robust synthetic methodologies. researchgate.net

Significance of Dichlorobenzyl and Cyclopropyl Moieties in Molecular Design

The specific combination of the dichlorobenzyl and cyclopropyl moieties in this compound imparts distinct properties that are highly relevant in molecular design and medicinal chemistry.

The Dichlorobenzyl moiety , specifically the 2,6-dichloro substitution pattern, introduces significant steric bulk and alters the electronic properties of the benzyl (B1604629) group. The two chlorine atoms are electron-withdrawing and can influence the molecule's binding affinity with biological targets. Dichlorobenzyl alcohol, a related compound, is used as a mild antiseptic, suggesting that this chlorinated moiety can interact with proteins and disrupt biological systems. nih.gov In drug design, halogen atoms are often incorporated to modulate lipophilicity, metabolic stability, and binding interactions.

The Cyclopropyl moiety is a highly valuable structural motif in modern drug discovery. iris-biotech.descientificupdate.com Its inclusion in a molecule can lead to several beneficial changes:

Conformational Rigidity : The three-membered ring is conformationally constrained, which can help position other parts of the molecule for optimal interaction with a biological target, potentially leading to a more favorable entropic contribution to binding. iris-biotech.denih.gov

Metabolic Stability : Replacing metabolically vulnerable groups, such as an N-ethyl group, with an N-cyclopropyl group can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the molecule's half-life. iris-biotech.dehyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism. hyphadiscovery.com

Potency and Physicochemical Properties : The cyclopropyl group can enhance potency, reduce off-target effects, and modulate properties like lipophilicity and pKa. iris-biotech.denih.govresearchgate.net It is often used as a rigid linker or as a replacement for other groups like alkenes. scientificupdate.com

The strategic incorporation of cyclopropyl rings is a proven method in drug development, with 18 new chemical entities containing this group approved by the FDA in a recent decade. scientificupdate.com

Contributions of Key Moieties to Molecular Properties

| Moiety | Potential Contributions in Molecular Design |

|---|---|

| Dichlorobenzyl | Steric bulk, altered electronic properties, modified lipophilicity, potential for specific binding interactions. nih.gov |

| Cyclopropyl | Increased potency, enhanced metabolic stability, conformational constraint, reduced off-target effects, modulation of pKa. iris-biotech.denih.govresearchgate.net |

Interdisciplinary Relevance in Contemporary Chemical Sciences

The structural features of this compound make it a valuable scaffold and intermediate in several areas of the chemical sciences. Its primary relevance lies in medicinal chemistry, where it serves as a building block for the synthesis of potentially therapeutic compounds. The combination of a cyclopropylamine (B47189), known for its presence in monoamine oxidase inhibitors (MAOIs), and a dichlorobenzyl group, found in antiseptic agents, points toward its potential use in designing new pharmacologically active molecules. nih.govlongdom.org

Beyond pharmaceuticals, secondary amines of this type can be used as intermediates in the synthesis of agrochemicals, dyes, and other industrial chemicals. The field of materials science also utilizes amine derivatives in the creation of specialty polymers. longdom.org The unique combination of rigidity from the cyclopropyl group and the substituted aromatic ring could be explored for creating materials with specific properties. Therefore, this compound and its analogues are relevant not only for drug discovery but also for broader applications in synthetic and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCNQJSZKJXSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405967 | |

| Record name | N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892569-22-1 | |

| Record name | N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Cyclopropyl 2,6 Dichloro Benzyl Amine and Analogues

Classical and Modern Approaches to Benzyl (B1604629) Amine Synthesis

The construction of the benzyl amine framework can be achieved through well-established methods such as nucleophilic substitution and reductive amination, as well as more contemporary approaches.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental method for forming carbon-nitrogen bonds. In the context of synthesizing Cyclopropyl-(2,6-dichloro-benzyl)-amine, this would typically involve the reaction of 2,6-dichlorobenzyl halide with cyclopropylamine (B47189). The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide to form the desired N-benzyl amine.

This direct alkylation of amines can sometimes be challenging to control, potentially leading to over-alkylation and the formation of tertiary amines as byproducts. masterorganicchemistry.com To circumvent this, alternative strategies such as the use of sulfone derivatives have been developed. For instance, benzhydryl amines can be synthesized from the reaction of sulfone derivatives with amines, catalyzed by copper. researchgate.net This desulfonylative amination provides a modular approach to structurally diverse amines. researchgate.net

Reductive Amination Pathways

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines. ias.ac.in This process involves the reaction of a carbonyl compound, in this case, 2,6-dichlorobenzaldehyde, with an amine, cyclopropylamine, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A key advantage of reductive amination is its ability to avoid the problem of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice. ias.ac.inresearchgate.net For more selective reductions, reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used, as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

The reaction can be performed as a one-pot procedure, where the aldehyde, amine, and reducing agent are mixed together. researchgate.net This approach is efficient and environmentally friendly, often providing high yields of the desired amine. researchgate.net Catalysts, such as those based on nickel, can facilitate the amination reaction. researchgate.net For instance, Raney® Ni has been shown to be an effective catalyst for the reductive amination of benzaldehyde. researchgate.net

| Reducing Agent | Selectivity | Common Applications |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces both aldehydes/ketones and imines | General purpose reductions |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes | One-pot reductive aminations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selectively reduces imines, milder than NaBH₃CN | Reductive aminations with sensitive functional groups |

Advanced Catalytic Systems for Complex Amine Construction

Modern synthetic chemistry has seen the development of powerful catalytic systems that enable the construction of complex amines with high efficiency and selectivity.

Transition-Metal-Catalyzed Amination and Coupling Reactions

Transition-metal catalysis has become a cornerstone of modern organic synthesis, providing efficient routes to a wide array of molecules. acs.org The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly valuable for the synthesis of aryl amines from aryl halides and amines. wikipedia.org The development of this reaction has significantly expanded the possibilities for C-N bond formation, offering a milder alternative to older methods. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands being developed to improve catalyst activity and scope. nih.gov

Copper-catalyzed reactions also play a significant role in amine synthesis. For example, a copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines can produce chiral secondary benzylamines with high enantioselectivity. nih.gov

Oxidative Photoredox Catalysis in Amine Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.gov This methodology utilizes light-absorbing catalysts, often ruthenium or iridium complexes, to initiate single-electron transfer (SET) processes, enabling a variety of chemical transformations under mild conditions. researchgate.net

In the context of amine synthesis, photoredox catalysis can be used to generate reactive intermediates that can participate in C-N bond-forming reactions. nih.gov For instance, the oxidation of an amine by a photoexcited catalyst can generate a nitrogen-centered radical cation, which can then undergo further reactions. nih.gov This approach has been applied to the synthesis of N-arylindoles through a visible-light-mediated photocatalytic method. nih.gov

Photoredox catalysis can also be employed for the functionalization of benzylic C-H bonds to form N-benzyl azoles. nih.gov This method avoids the harsh conditions often required in classical substitution reactions. nih.gov Furthermore, visible-light-mediated amidation of benzylic alcohols provides a green and efficient route to amides. nih.govacs.org

| Catalytic System | Key Transformation | Advantages |

|---|---|---|

| Transition-Metal Catalysis (e.g., Buchwald-Hartwig) | Aryl halide + Amine → Aryl amine | Broad substrate scope, mild reaction conditions |

| Oxidative Photoredox Catalysis | C-H functionalization, Amidation | Sustainable (uses visible light), mild conditions |

| Cascade and Multicomponent Reactions | Multiple bond formations in one pot | High atom economy, increased molecular complexity |

Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These processes are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. Enzymatic cascades have been developed for the synthesis of benzylamine (B48309) from renewable feedstocks like L-phenylalanine. researchgate.netresearchgate.net

Multicomponent reactions (MCRs) are another powerful strategy in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. researchgate.net MCRs are highly convergent and offer a rapid and efficient way to build molecular complexity. researchgate.net A visible-light-mediated multicomponent reaction has been reported for the synthesis of secondary amines from benzaldehydes, anilines, and unactivated alkyl iodides. rsc.org Zinc-mediated multicomponent reactions have also been developed for the synthesis of α-branched amines. digitellinc.comnih.govorganic-chemistry.org

Stereoselective Synthesis of Cyclopropyl-Containing Amines

The synthesis of cyclopropylamines, which are integral components in numerous biologically active compounds, has seen significant advancements, particularly in controlling stereochemistry. rsc.orgacs.orgnih.gov The rigid structure of the cyclopropane (B1198618) ring means that substituents create distinct stereoisomers, the specific spatial arrangement of which can be critical for biological activity. Therefore, developing synthetic routes that selectively produce a single desired stereoisomer is of paramount importance. Methodologies to achieve this include diastereoselective and enantioselective approaches, often employing chiral auxiliaries or catalysts to direct the stereochemical outcome. nih.govwikipedia.org

Diastereoselective and Enantioselective Approaches

Achieving high levels of stereoselectivity is a central theme in the synthesis of complex cyclopropylamines. Diastereoselective methods aim to control the relative configuration of multiple stereocenters, while enantioselective methods focus on producing one enantiomer in excess of the other.

A variety of strategies have been developed for the stereoselective construction of the cyclopropylamine scaffold. These include, but are not limited to, the cyclopropanation of alkenes with diazo compounds catalyzed by transition metals, Michael-initiated ring-closure reactions, and additions to cyclopropenes. acs.orgnih.gov For instance, tandem methodologies have been developed for the asymmetric preparation of enantioenriched cyclopropylamines. nih.gov One such approach involves an initial enantioselective addition of a β-amino alkenyl zinc reagent to an aldehyde, followed by a tandem diastereoselective cyclopropanation to create amino cyclopropyl (B3062369) carbinols with three contiguous stereocenters, achieving high enantioselectivity (76–94% ee) and diastereomeric ratios (>20:1). nih.gov

Copper-catalyzed three-component reactions of cyclopropenes, alkenyl organoboron reagents, and hydroxyamine esters represent another powerful method. This approach can deliver polysubstituted cis-1,2-alkenylcyclopropylamines with exceptionally high enantioselectivity. rsc.org Furthermore, biocatalytic strategies using engineered enzymes, such as myoglobin (B1173299) catalysts, have been successfully employed for the highly diastereo- and enantioselective cyclopropanation of olefins to yield functionalized cyclopropanes. researchgate.netrochester.edu These biocatalytic methods can achieve excellent stereoselectivity, with reported diastereomeric excess (de) and enantiomeric excess (ee) values often exceeding 99%. researchgate.net

Table 1: Comparison of Enantioselective Methods for Cyclopropylamine Synthesis

| Method | Catalyst/Reagent | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Tandem Asymmetric Vinylation/Cyclopropanation | Enantioenriched amino alcohol (MIB) | Forms three continuous stereocenters in one pot. nih.gov | 76–94% |

| Cu-Catalyzed Three-Component Reaction | Copper/Bisphosphine Ligand | Uses cyclopropene (B1174273), organoboron reagents, and hydroxyamine esters. rsc.org | High |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | High turnover numbers and excellent stereoselectivity for CHF2-containing cyclopropanes. researchgate.net | Up to >99% |

| Rh-Catalyzed Cyclopropanation | Rh₂(S)-BTPCP)₄ | Effective for functionalized difluoromethylated cyclopropanes. researchgate.net | Up to 99% |

| Ru(II)-Pheox-Catalyzed Cyclopropanation | Ru(II)-Pheox Complex | Direct asymmetric cyclopropanation of vinylcarbamates. mdpi.com | High |

Chiral Auxiliary and Catalyst-Directed Syntheses

To impose stereocontrol during a reaction, chemists often turn to either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereochemical course of a reaction, and is subsequently removed. wikipedia.org This strategy is widely used and reliable, enabling the synthesis of enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com For example, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions to form enantiomerically enriched products. nih.gov

Catalyst-directed synthesis is an alternative and often more atom-economical approach. In these reactions, a small amount of a chiral catalyst creates a chiral environment that biases the reaction to produce one stereoisomer preferentially. Transition metal catalysts based on rhodium, copper, ruthenium, and palladium are commonly used for the asymmetric synthesis of cyclopropylamines. rsc.orgresearchgate.netmdpi.comchemrxiv.org For example, chiral rhodium complexes have been used in the asymmetric synthesis of highly functionalized difluoromethylated cyclopropanes, achieving high diastereoselectivities (up to 20:1 dr) and enantioselectivities (up to 99% ee). researchgate.net Similarly, a copper-catalyzed three-component cyclopropene alkenylamination, enabled by a commercial bisphosphine ligand, proceeds with exceptionally high enantioselectivity. rsc.org Engineered enzymes, such as variants of myoglobin and cytochrome P450, have also emerged as powerful catalysts for stereoselective cyclopropanation, offering broad substrate scope and predictable stereoselectivity under mild conditions. rochester.edu

Table 2: Examples of Catalysts in Stereoselective Cyclopropane Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantage |

|---|---|---|---|

| Rhodium Catalyst | Rh₂(S)-BTPCP)₄ | Asymmetric Cyclopropanation | High diastereo- and enantioselectivity for fluorinated cyclopropanes. researchgate.net |

| Copper Catalyst | Cu(I) with Bisphosphine Ligand | Three-Component Alkenylamination | High enantiocontrol in forming poly-substituted cyclopropylamines. rsc.org |

| Palladium Catalyst | [(tBuBrettPhos)Pd(allyl)]OTf | N-Arylation | Enables challenging arylation of cyclopropylamine. acs.org |

| Biocatalyst | Engineered Myoglobin | Olefin Cyclopropanation | Broad substrate scope and high stereoselectivity (>99% de, >99% ee). researchgate.netrochester.edu |

| Ruthenium Catalyst | Ru(II)-Pheox Complex | Direct Asymmetric Cyclopropanation | Effective for vinylcarbamates. mdpi.com |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of a target compound is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships. For this compound, analogues can be generated by modifying its three primary components: the dichlorobenzyl moiety, the cyclopropyl ring, and the amine linker.

Modifications on the Dichlorobenzyl Moiety

The 2,6-dichloro substitution pattern on the benzyl group significantly influences the molecule's steric and electronic properties. Creating analogues with different substitution patterns on this aromatic ring can be achieved through several synthetic strategies. The most direct method is to employ a reductive amination protocol, starting with cyclopropylamine and a variety of substituted benzaldehydes. google.com This well-established reaction typically involves the formation of an intermediate imine, which is then reduced (e.g., via catalytic hydrogenation) to the corresponding N-benzylamine. google.com By selecting benzaldehydes with different substituents (e.g., fluoro, methyl, methoxy) or different substitution patterns (e.g., 2,4-dichloro, 3,4-dimethoxy), a diverse library of analogues can be readily synthesized. researchgate.netnih.gov

Alternatively, late-stage modification strategies can be applied to an existing N-aryl cyclopropylamine framework. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for C-N bond formation and can be used to couple cyclopropylamine with a range of (hetero)aryl chlorides, bromides, or triflates. chemrxiv.orgacs.orgorganic-chemistry.org These methods tolerate numerous functional groups, allowing for the introduction of diverse aromatic and heterocyclic systems in place of the dichlorobenzyl group. organic-chemistry.org

Cyclopropyl Ring Derivatization

Introducing substituents onto the cyclopropane ring offers another avenue for structural diversification. The inherent strain and unique electronic properties of the cyclopropane ring can be exploited in various chemical transformations. longdom.org One approach is to start with pre-functionalized cyclopropane building blocks. For example, photocatalytic bromonitroalkylation of styrenes can produce nitrocyclopropane (B1651597) derivatives, which serve as precursors to functionalized trans-cyclopropylamines. rsc.org

Post-synthetic modification of the cyclopropyl ring is also a viable strategy. The introduction of boron groups onto the cyclopropane structure enables efficient subsequent functionalization through derivatization of the carbon-boron bonds. researchgate.netnih.gov This allows for the stereocontrolled synthesis of polysubstituted cyclopropanes. researchgate.net Additionally, radical-mediated ring-opening/cyclization reactions of certain cyclopropane derivatives can be used to construct more complex scaffolds. beilstein-journals.orgbeilstein-journals.org For instance, the cyclopropyl-substituted carbon radical can undergo ring-opening to form an alkyl radical, which can then participate in intramolecular cyclization to build new ring systems. beilstein-journals.org Rhodium-catalyzed ring-opening of vinyl cyclopropanes with boronic acids provides yet another route to functionalized analogues. acs.org

Linker and Heterocyclic Incorporations

Modifying the connectivity between the cyclopropyl and dichlorobenzyl groups or incorporating heterocyclic elements can produce novel analogues. This can involve inserting linker atoms or groups between the amine nitrogen and the aromatic ring or replacing the benzyl group entirely with a heterocycle.

The synthesis of amines where the nitrogen atom is part of a ring (heterocyclic amines) is well-documented. libretexts.orguomustansiriyah.edu.iqorganic-chemistry.org For example, a palladium catalyst can be used for the direct cyclopropylation of heterocycles like 1,3-azoles and thiophenes. nih.gov This allows for the direct attachment of the cyclopropyl group to a heterocyclic core. Furthermore, multi-component reactions, such as the A³ coupling of an aldehyde, an alkyne, and an amine, are powerful methods for generating propargylamines, which can then be transformed into a wide variety of heterocyclic compounds. researchgate.net By choosing appropriate starting materials, these methods can be adapted to incorporate heterocyclic structures into analogues of this compound, expanding the accessible chemical space for biological evaluation.

Mechanistic Investigations into the Reactivity of Cyclopropyl 2,6 Dichloro Benzyl Amine

Elucidation of Reaction Mechanisms for Dichlorobenzyl Amine Transformations

The dichlorobenzyl amine portion of the molecule is susceptible to several transformations. The nitrogen atom's lone pair of electrons makes the amine group a nucleophile and a base. Reactions could involve substitution at the benzylic carbon, or reactions at the amine itself.

Oxidation of the amine group could lead to the formation of an imine or nitrile under specific conditions. Conversely, the benzyl (B1604629) C-N bond could be cleaved through reductive processes. The chlorine atoms on the benzene (B151609) ring are generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions, but they significantly influence the electronic properties of the benzyl group.

| Transformation Type | Potential Reagents | Expected Product Class |

| Oxidation | Potassium permanganate, Chromium trioxide | Imine, Nitrile |

| N-Alkylation | Alkyl halides | Quaternary ammonium (B1175870) salt |

| N-Acylation | Acyl chlorides, Anhydrides | Amide |

| C-N Bond Cleavage | Catalytic hydrogenation | 2,6-Dichlorotoluene and Cyclopropylamine (B47189) |

This table is interactive. Click on the headers to sort.

Mechanistic Role of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a key feature that imparts unique chemical properties to the molecule, primarily due to its significant ring strain. nbinno.comtaylorandfrancis.com This strain influences both the stability and the reactivity of the compound.

The C–C–C bond angles in a cyclopropane (B1198618) ring are constrained to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. taylorandfrancis.commasterorganicchemistry.com This deviation results in substantial angle strain and torsional strain, making the C-C bonds weaker than those in acyclic alkanes. taylorandfrancis.compharmaguideline.com The 'bent' bonds of the cyclopropane ring possess a higher degree of p-character, which gives the ring some properties akin to a double bond. nbinno.com This inherent strain can be a driving force for reactions that lead to the opening of the three-membered ring, thereby relieving the strain. masterorganicchemistry.com

| Strain Type | Contributing Factor | Consequence |

| Angle Strain | Bond angles of 60° instead of 109.5° | Weakened C-C bonds, increased reactivity. pharmaguideline.com |

| Torsional Strain | Eclipsed conformation of adjacent CH₂ groups | Increased internal energy, favors ring-opening. masterorganicchemistry.com |

This table is interactive. Users can filter by strain type.

The strained cyclopropyl ring, particularly when attached to a nitrogen atom, is a substrate for various enzymatic and chemical ring-opening reactions. acs.org

Enzymatic Reactions: In biological systems, cytochrome P450 enzymes can mediate the oxidation of cyclopropylamines. This can lead to the formation of reactive ring-opened intermediates that may form covalent adducts with proteins. hyphadiscovery.com The mechanism often involves an initial hydrogen atom abstraction or single-electron transfer, leading to a radical cation that subsequently undergoes ring cleavage. The N-cyclopropyl group can therefore be a site of metabolic activation. hyphadiscovery.com

Chemical Reactions: Chemically, the cyclopropane ring can be opened under various conditions. Acid-catalyzed ring-opening is a common reaction, where protonation of the amine can facilitate the cleavage of a C-C bond in the adjacent cyclopropyl ring. nih.gov This can lead to the formation of a carbenium ion, which can then be trapped by a nucleophile. Reactions with halogens can also lead to ring-opening, resulting in the formation of 1,3-dihalopropane derivatives. pharmaguideline.com These reactions are driven by the release of the inherent ring strain. researchgate.net

A summary of potential ring-opening reaction types is presented below.

| Reaction Type | Initiator | Key Intermediate | Potential Product |

| Enzymatic Oxidation | Cytochrome P450 | Radical cation | Ring-opened metabolites, covalent adducts |

| Acid-Catalyzed Opening | Strong Acid | Carbenium ion | Propanol or alkene derivatives |

| Halogenation | Br₂, Cl₂ | Halonium ion | 1,3-Dihalopropane derivative |

This table is interactive. You can sort by reaction type or initiator.

Intramolecular Electronic Effects and Steric Hindrance

The two chlorine atoms at the 2 and 6 positions of the benzyl group exert significant electronic and steric effects.

Electronic Effects: As electronegative atoms, the chlorines have a strong electron-withdrawing inductive effect. This effect can decrease the electron density on the benzylic carbon, potentially influencing the rate of reactions at this position. It would also decrease the basicity of the amine compared to a non-halogenated analogue.

Steric Hindrance: The ortho-substitution pattern creates considerable steric bulk around the benzylic carbon and the nitrogen atom. This steric hindrance can impede the approach of bulky reagents to the amine or the benzylic position, thereby slowing down or preventing certain reactions. For example, Sₙ2 reactions at the benzylic carbon would be significantly hindered. This steric shielding can also influence the conformational preferences of the molecule, potentially affecting its interaction with biological targets like enzymes. iris-biotech.de

Computational and Theoretical Chemistry Studies of Cyclopropyl 2,6 Dichloro Benzyl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into the electronic behavior and geometric parameters of molecules. These methods are instrumental in predicting molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like Cyclopropyl-(2,6-dichloro-benzyl)-amine, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Studies on related 2,6-disubstituted benzyl (B1604629) derivatives have demonstrated the utility of DFT in elucidating structural and electronic properties. For instance, theoretical investigations on 2,6-dichlorobenzyl alcohol have provided detailed insights into its vibrational spectra and molecular structure. Similarly, DFT has been applied to understand the electronic and nonlinear optical properties of compounds like 3-(2,6-dichlorophenyl)-acrylamide. These studies underscore the capability of DFT to accurately model the effects of the 2,6-dichloro substitution pattern on the phenyl ring, which would be directly applicable to this compound.

The application of DFT would allow for the calculation of various electronic properties, such as dipole moment, polarizability, and electrostatic potential maps. The electrostatic potential map, in particular, is crucial for identifying electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, FMO analysis would reveal the distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the amine group and the phenyl ring, reflecting the electron-donating nature of these moieties. The LUMO, conversely, would likely be distributed over the dichlorinated phenyl ring, influenced by the electron-withdrawing nature of the chlorine atoms. Analysis of 2,6-dichlorobenzyl alcohol has shown how HOMO and LUMO analysis can be used to understand charge transfer within the molecule.

| Parameter | Description | Expected Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A key indicator of chemical reactivity and kinetic stability. |

Intrinsic Reaction Coordinate (IRC) Pathways

Intrinsic Reaction Coordinate (IRC) calculations are employed to map out the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. This method is invaluable for confirming that a calculated transition state indeed connects the desired chemical species and for understanding the mechanistic details of a chemical reaction.

While specific reaction pathways involving this compound have not been detailed in the literature, IRC calculations could be hypothetically applied to study various reactions it might undergo. For example, the N-alkylation or acylation of the amine group are common transformations. An IRC analysis of such a reaction would elucidate the precise geometric changes that occur as the reactants evolve through the transition state to form the product. The IRC approach is a powerful tool for validating proposed reaction mechanisms and for gaining a deeper understanding of the energetic landscape of a chemical transformation.

Computational Approaches for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the field of medicinal chemistry and drug design. These approaches aim to correlate the chemical structure of a series of compounds with their biological activity.

Development of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's chemical information. For this compound and its analogs, a wide range of descriptors can be calculated, falling into several categories:

Constitutional Descriptors: These are the simplest descriptors and include properties like molecular weight, number of atoms, and number of rings.

Topological Descriptors: These describe the connectivity of the atoms in a molecule, such as branching indices and connectivity indices.

Geometric Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms, including molecular surface area and volume.

Electronic Descriptors: These are derived from quantum chemical calculations and include properties like dipole moment, HOMO and LUMO energies, and partial atomic charges.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the most common being the logarithm of the partition coefficient (logP).

The development of a robust QSAR model for a series of compounds related to this compound would involve the calculation of a diverse set of these descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to identify which descriptors are most correlated with the observed biological activity. While no specific QSAR models for this exact compound are publicly available, the methodologies are well-established and have been applied to numerous series of benzylamine (B48309) derivatives.

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition. |

| Topological | Connectivity Indices | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Volume | Three-dimensional shape and size. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electronic distribution and reactivity. |

| Hydrophobic | LogP | Lipophilicity and membrane permeability. |

Machine Learning and Statistical Approaches in QSAR

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. In the context of drug discovery and development, machine learning and statistical approaches are increasingly employed to build robust QSAR models. These models can predict the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts.

For analogs of this compound, various machine learning algorithms could be applied to develop predictive QSAR models. Commonly used methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN). The selection of the algorithm often depends on the size and complexity of the dataset.

A hypothetical QSAR study on a series of N-benzylcyclopropylamine derivatives might involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological indices.

Table 1: Example of Molecular Descriptors and Biological Activity Data for a Hypothetical Series of N-Benzylcyclopropylamine Derivatives

| Compound | LogP | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Analog 1 | 3.1 | 216.11 | 12.03 | 5.2 |

| Analog 2 | 3.5 | 230.14 | 12.03 | 3.8 |

| Analog 3 | 2.9 | 202.08 | 21.26 | 8.1 |

| Analog 4 | 3.8 | 244.17 | 12.03 | 2.5 |

Once the descriptors and activity data are compiled, a machine learning model can be trained. The performance of the resulting QSAR model is typically evaluated using statistical metrics such as the coefficient of determination (R²), cross-validated R² (q²), and root mean square error (RMSE). A well-validated QSAR model can then be used to predict the activity of new derivatives of this compound.

Predictive Models for Chemical Space Navigation

Chemical space refers to the vast multidimensional space populated by all possible molecules. Predictive models are essential for navigating this space to identify novel compounds with desired properties. For this compound and its analogs, these models can guide the exploration of the surrounding chemical space to discover molecules with improved activity, selectivity, or pharmacokinetic profiles.

Generative models, a class of machine learning algorithms, are particularly powerful for chemical space navigation. These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying distribution of a set of known molecules and generate new, chemically valid structures.

The process of using a predictive model for chemical space navigation typically involves the following steps:

Training: A generative model is trained on a dataset of compounds related to this compound.

Generation: The trained model is used to generate a library of new virtual compounds.

Screening: The generated compounds are then screened in silico using predictive QSAR models to estimate their biological activity and other properties.

Selection: Promising candidates are selected for synthesis and experimental testing.

Table 2: Hypothetical Performance of a Predictive Model for Screening Virtual Analogs

| Model | Accuracy | Precision | Recall | F1-Score |

|---|---|---|---|---|

| Random Forest Classifier | 0.85 | 0.82 | 0.88 | 0.85 |

This iterative process of generation and prediction allows for an efficient exploration of the chemical space around the lead compound, accelerating the discovery of new and improved molecules.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Cyclopropyl 2,6 Dichloro Benzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of Cyclopropyl-(2,6-dichloro-benzyl)-amine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: A proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the cyclopropyl (B3062369), benzyl (B1604629), and amine protons.

Aromatic Protons: The 2,6-dichlorobenzyl group features three aromatic protons. Due to the symmetrical substitution pattern, the proton at the 4-position would appear as a triplet, while the protons at the 3- and 5-positions would appear as a doublet.

Benzylic Protons: The two protons on the methylene (B1212753) (-CH₂-) bridge between the aromatic ring and the amine nitrogen would likely appear as a singlet, or if there is restricted rotation, as a pair of doublets.

Cyclopropyl Protons: The cyclopropyl ring contains a unique set of protons. The single proton on the carbon attached to the nitrogen (methine proton) would appear as a complex multiplet. The remaining four protons on the other two carbons of the ring are diastereotopic and would present as complex overlapping multiplets at a higher field (lower ppm). rsc.org

Amine Proton: The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be expected to show:

Aromatic Carbons: Four distinct signals for the aromatic carbons of the dichlorophenyl ring. The two carbons bonded to chlorine would be significantly shifted.

Benzylic Carbon: A single signal for the -CH₂- carbon.

Cyclopropyl Carbons: Signals for the methine carbon and the two equivalent methylene carbons of the cyclopropyl ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively. core.ac.ukbeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Cyclopropyl-CH₂ | 0.4 - 0.9 (m) | 5 - 15 |

| Cyclopropyl-CH | 2.3 - 2.8 (m) | 30 - 40 |

| Benzyl-CH₂ | 3.9 - 4.2 (s) | 50 - 60 |

| Amine-NH | 1.5 - 2.5 (br s) | N/A |

| Aromatic-CH (C3, C5) | 7.2 - 7.4 (d) | 128 - 130 |

| Aromatic-CH (C4) | 7.1 - 7.3 (t) | 127 - 129 |

| Aromatic-C (C1) | N/A | 135 - 140 |

| Aromatic-C (C2, C6) | N/A | 133 - 138 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound (C₁₀H₁₁Cl₂N) is 216 g/mol . thoreauchem.comchemwhat.comchemicalbook.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The mass spectrum is expected to show a distinct molecular ion [M]⁺ peak cluster. Due to the presence of two chlorine atoms, this cluster will have a characteristic isotopic pattern (approximately 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways:

Alpha-Cleavage: The bond between the cyclopropyl group and the nitrogen atom is a likely site for cleavage, a common pathway for amines. miamioh.edu This would result in the loss of a cyclopropyl radical to form a stable iminium ion.

Benzylic Cleavage: Cleavage of the C-C bond between the benzyl CH₂ and the aromatic ring is highly favorable, leading to the formation of a tropylium-like ion or a dichlorobenzyl cation (m/z 159). nih.gov

Loss of HCl: The molecule may undergo rearrangement and lose a molecule of hydrogen chloride.

Cyclopropyl Ring Fragmentation: The cyclopropyl group itself can fragment through the loss of ethene (C₂H₄). docbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 215/217/219 | [C₁₀H₁₀Cl₂N]⁺ | Loss of a hydrogen atom from the molecular ion (M-1) |

| 175/177 | [C₇H₆Cl₂N]⁺ | Alpha-cleavage with loss of cyclopropyl group (C₃H₅) |

| 159/161 | [C₇H₅Cl₂]⁺ | Benzylic cleavage, formation of dichlorobenzyl cation |

| 124 | [C₇H₆Cl]⁺ | Loss of a second chlorine atom from the m/z 159 fragment |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound must first be grown.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the cyclopropyl and dichlorophenyl rings. nih.gov

Crystal Packing: Revealing how individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the amine group. researchgate.net

The results are typically reported with key crystallographic parameters, including the crystal system, space group, unit cell dimensions, and refinement factors (e.g., R-factor), which indicate the quality of the final structural model. researchgate.net

Table 3: Representative Data Obtained from a Hypothetical X-ray Crystallography Experiment

| Parameter | Example Value | Significance |

| Chemical Formula | C₁₀H₁₁Cl₂N | Confirms elemental composition in the crystal |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell |

| a, b, c (Å) | 10.5, 8.2, 12.1 | Unit cell dimensions |

| β (°) | 98.5 | Unit cell angle for a monoclinic system |

| Volume (ų) | 1025 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation. A UV detector would be suitable for detection, given the presence of the aromatic ring. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Chiral HPLC, using a chiral stationary phase, could also be employed to separate enantiomers if the compound is chiral and has been synthesized as a racemic mixture. nih.gov

Gas Chromatography (GC): Given the compound's likely volatility, GC is another viable method for purity assessment, often coupled with a mass spectrometer (GC-MS) for peak identification. A non-polar or medium-polarity capillary column would be used, and the compound would be separated based on its boiling point and interaction with the stationary phase.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for preparative column chromatography.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

| HPLC | Stationary Phase | Reversed-Phase C18, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient | |

| Detection | UV at 220 nm | |

| Retention Time | Dependent on exact conditions | |

| GC | Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5) |

| Carrier Gas | Helium | |

| Temperature Program | 100°C to 280°C ramp | |

| Detection | Flame Ionization (FID) or Mass Spectrometry (MS) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Cyclopropyl 2,6 Dichloro Benzyl Amine Analogues

Correlating Substituent Effects on Reactivity and Molecular Interactions

The reactivity and nature of molecular interactions of Cyclopropyl-(2,6-dichloro-benzyl)-amine analogues are significantly influenced by the electronic and steric properties of substituents on the benzyl (B1604629) and cyclopropyl (B3062369) rings, as well as modifications to the amine functional group.

Halogen atoms, particularly chlorine, on the benzyl ring play a crucial role in modulating the electronic and conformational properties of the molecule, which in turn affects its interaction with biological targets. The 2,6-dichloro substitution pattern in the parent compound is of particular interest.

The specific positioning of the halogens is critical. For instance, the reactivity of dichloropurine ribonucleosides shows that chlorine atoms at different positions (C2 and C6) exhibit distinct reactivity profiles, with substitution occurring selectively at the C6 position. nih.gov This highlights that the local electronic environment, dictated by the substitution pattern, governs chemical reactivity. The 2,6-dichloro pattern, as opposed to a 2,4-dichloro arrangement, can also impose significant steric constraints, restricting the rotation of the benzyl ring and locking the molecule into a specific conformation. This conformational rigidity can be advantageous if it pre-organizes the molecule for optimal binding to a receptor, thereby reducing the entropic penalty of binding.

Theoretical studies on halogen interactions reveal that the nature and strength of these interactions are highly dependent on their geometry. nih.gov Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, can contribute significantly to binding affinity. nih.gov The orientation of the C-Cl bond relative to a potential interaction partner on a protein target will be dictated by the 2,6-substitution pattern, potentially leading to more specific and stronger interactions compared to other di- or mono-chlorinated analogues.

The following table summarizes the potential impact of different halogen substitution patterns on the benzyl ring based on general principles of medicinal chemistry.

| Substitution Pattern | Potential Electronic Effect | Potential Steric Effect | Potential Impact on Molecular Interactions |

|---|---|---|---|

| 2,6-dichloro | Strong electron-withdrawal, influencing amine pKa. | High steric hindrance, restricted ring rotation. | Directional halogen bonding, potential for enhanced selectivity due to fixed conformation. |

| 2,4-dichloro | Significant electron-withdrawal. | Moderate steric hindrance compared to 2,6-dichloro. | Altered halogen bonding geometry and dipole moment compared to the 2,6-isomer. |

| Monochloro (e.g., 2-chloro or 4-chloro) | Moderate electron-withdrawal. | Less steric hindrance, more conformational flexibility. | Weaker or different non-covalent interactions compared to dichlorinated analogues. |

The cyclopropane (B1198618) ring in this compound acts as a rigid spacer, which can help to optimally position the benzyl and amine functionalities for interaction with a biological target. acs.org The stereochemistry of the cyclopropyl ring can be critical for biological activity. Studies on cyclopropyl-epothilones have demonstrated that the configuration of the stereocenters on the cyclopropane ring significantly affects microtubule binding affinity and antiproliferative activity. nih.gov

Modifications such as the introduction of substituents on the cyclopropyl ring can further fine-tune the compound's properties. For example, adding small functional groups could lead to additional interactions with the target or alter the molecule's solubility. However, such substitutions can also impact metabolic stability. While the cyclopropyl ring itself is generally more resistant to oxidative metabolism compared to larger alkyl groups, certain substitutions could introduce metabolic soft spots. nih.gov

Ring-opening of the cyclopropylamine (B47189) moiety is another potential modification. Cyclopropylamines can undergo various reactions, and in a biological context, this could lead to the formation of reactive intermediates. greeley.org While this can be a mechanism for covalent inhibition in some cases, it can also lead to off-target toxicity. Therefore, the stability of the cyclopropyl ring is a key consideration in the design of analogues.

The table below outlines potential modifications to the cyclopropyl ring and their predicted effects.

| Modification | Potential Effect on Conformation | Potential Effect on Physicochemical Properties | Potential Effect on Biological Activity |

|---|---|---|---|

| Introduction of substituents (e.g., methyl, hydroxyl) | Altered steric profile and potential for new interactions. | Changes in lipophilicity and solubility. | Could enhance binding affinity or introduce new metabolic pathways. |

| Changes in stereochemistry | Different spatial arrangement of substituents. | Generally minimal effect on physicochemical properties. | Can have a dramatic effect on biological activity due to specific interactions with a chiral binding pocket. nih.gov |

| Ring expansion (e.g., to cyclobutyl) | Increased conformational flexibility. | Potential increase in lipophilicity. | May lead to a loss of potency if the rigid conformation of the cyclopropyl ring is optimal for binding. patsnap.com |

The secondary amine in this compound is a key functional group that can participate in hydrogen bonding and ionic interactions with a biological target. Functionalization of this amine can significantly alter the compound's SAR and SPR.

N-alkylation or N-acylation can modulate the amine's basicity and steric bulk. For example, converting the secondary amine to a tertiary amine by adding a small alkyl group might improve its pharmacokinetic properties but could also disrupt a critical hydrogen bond with the target. In a series of substituted aryl benzylamines, N-methylation led to an inactive compound, possibly due to conformational changes. researchgate.net

The introduction of longer or more complex side chains on the nitrogen atom can be used to probe for additional binding pockets in the target protein. Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that the nature of the side chain plays a crucial role in their inhibitory activity. patsnap.com

The amine can also be replaced with other functional groups, such as an amide or an ether, to investigate the importance of the hydrogen bond donating and accepting capabilities of the linker. Such modifications would fundamentally change the nature of the interaction with the target and could lead to a completely different pharmacological profile.

The following table summarizes the potential effects of amine functionalization.

| Modification | Potential Effect on Physicochemical Properties | Potential Effect on Molecular Interactions | Potential Impact on Biological Activity |

|---|---|---|---|

| N-alkylation (e.g., N-methyl) | Increased lipophilicity, altered pKa. | Loss of hydrogen bond donor capability, potential for steric hindrance. | May increase or decrease potency depending on the specific interactions in the binding site. researchgate.net |

| N-acylation | Increased polarity, loss of basicity. | Introduction of a hydrogen bond acceptor (carbonyl oxygen). | Likely to significantly alter the binding mode and activity. |

| Introduction of extended side chains | Variable effects on physicochemical properties depending on the nature of the side chain. | Potential to access additional binding pockets. | Could lead to enhanced potency and selectivity. patsnap.com |

Ligand-Based and Target-Based SAR Approaches

In the absence of a known three-dimensional structure of the biological target, ligand-based approaches are invaluable for understanding SAR. researchgate.net These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For a series of this compound analogues, a ligand-based approach would involve synthesizing and testing a variety of related compounds to build up a picture of the structural requirements for activity.

A key aspect of ligand-based SAR is the identification of a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. By comparing the structures of active and inactive analogues, one can deduce which features are crucial for binding.

If the three-dimensional structure of the target protein is known, a target-based SAR approach can be employed. This involves using the structural information of the target to guide the design of new analogues. Molecular docking, for example, can be used to predict how different analogues will bind to the target and to prioritize the synthesis of compounds that are predicted to have improved binding affinity.

In the context of this compound analogues, a target-based approach would allow for the rational design of modifications to the benzyl ring, cyclopropyl group, and amine linker to optimize interactions with specific residues in the binding pocket. For instance, if the binding pocket contains a hydrophobic region near the benzyl ring, one might explore the addition of further lipophilic substituents. Conversely, if there is a hydrogen bond donor or acceptor in the vicinity of the amine, modifications could be made to enhance this interaction.

Pharmacophore Mapping and Molecular Docking in Lead Optimization

Pharmacophore mapping and molecular docking are powerful computational tools used in the lead optimization phase of drug discovery.

Pharmacophore mapping can be used to generate a 3D model that encapsulates the key chemical features required for biological activity. For the this compound series, a pharmacophore model would likely include features such as a hydrophobic group representing the dichlorobenzyl moiety, a hydrogen bond donor/acceptor for the amine, and potentially a feature representing the steric bulk of the cyclopropyl group. This model can then be used to virtually screen large compound libraries to identify new chemical scaffolds that fit the pharmacophore and are therefore likely to be active.

Molecular docking allows for the prediction of the binding mode and affinity of a ligand to its target protein. nih.gov This technique can be used to rationalize the observed SAR for a series of compounds. For example, docking studies could reveal why the 2,6-dichloro substitution pattern is superior to other patterns by showing that it leads to more favorable interactions in the binding pocket. Docking can also be used prospectively to design new analogues with improved binding affinity. By visualizing the docked pose of the lead compound, medicinal chemists can identify opportunities for introducing new functional groups that can form additional interactions with the target.

In the lead optimization of this compound analogues, an iterative approach combining chemical synthesis, biological testing, and computational modeling would be most effective. The results from biological assays would feed back into the computational models, leading to a more refined understanding of the SAR and guiding the design of the next generation of compounds with improved therapeutic potential.

Research Applications of Cyclopropyl 2,6 Dichloro Benzyl Amine in Chemical and Biological Sciences

Utility as a Versatile Building Block in Advanced Organic Synthesis

The primary documented application of Cyclopropyl-(2,6-dichloro-benzyl)-amine lies in its role as a key intermediate in the synthesis of complex heterocyclic compounds. Its structural features make it a valuable synthon for introducing the N-cyclopropyl-2,6-dichlorobenzyl motif into larger molecules, particularly in the field of medicinal chemistry.

A notable example of its utility is demonstrated in the preparation of substituted pyrazole (B372694) derivatives with potential therapeutic applications. In this context, this compound serves as a crucial precursor. The synthesis of these pyrazole compounds is outlined in patent literature, highlighting the importance of this amine in constructing novel molecular frameworks. The general synthetic approach involves the reaction of this compound with a suitably functionalized pyrazole precursor to yield the target compounds. While the specific details of the reaction conditions and yields are proprietary and contained within patent documents, the recurring use of this amine underscores its reliability and importance as a building block in the construction of these potentially bioactive molecules.

The versatility of this compound in organic synthesis stems from the reactivity of the secondary amine, which can readily participate in a variety of chemical transformations. These include, but are not limited to, N-alkylation, acylation, and condensation reactions, allowing for its incorporation into a diverse range of molecular scaffolds. The presence of the 2,6-dichloro-substituted benzyl (B1604629) group can also influence the physicochemical properties and biological activity of the final products.

Intermediates in the Development of Agrochemicals and Functional Materials

While the direct application of this compound in the agrochemical and functional material sectors is not extensively documented in publicly available literature, the structural motifs present in the molecule are of significant interest in these fields.

In the realm of functional materials, amine-containing compounds are widely used as monomers or cross-linking agents in the synthesis of polymers. The presence of the reactive amine group in this compound suggests its potential utility in the development of novel polymers with tailored properties. The dichlorobenzyl substituent could impart specific characteristics, such as thermal stability or flame retardancy, to the resulting materials. Nevertheless, there is a lack of specific research demonstrating the use of this compound in the synthesis of functional materials.

Chemical Probes for Investigating Biological Mechanisms

The use of small molecules as chemical probes to investigate and manipulate biological processes is a cornerstone of chemical biology. While there is no direct evidence of this compound being employed as a chemical probe, its structural features suggest a potential for such applications.

The design of a chemical probe often involves a pharmacophore that interacts with a specific biological target, a linker, and a reporter group (e.g., a fluorophore or an affinity tag). The N-(2,6-dichlorobenzyl)cyclopropanamine scaffold could serve as a starting point for the development of novel chemical probes. For instance, derivatives of N-benzylcyclopropylamine have been explored as probes in other biological contexts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Cyclopropyl-(2,6-dichloro-benzyl)-amine, and how can intermediate stability be optimized?

- Methodology : The compound can be synthesized via multi-step routes involving bromination, carbonyl reduction, and amine formation. For example, a pathway using 2,6-dichloro-benzyl chloride as a starting material has been reported, with critical steps requiring precise temperature control to avoid premature degradation . Key intermediates, such as cyclopropane-containing precursors, may undergo rearrangement (e.g., Curtius reaction) if not stabilized at low temperatures. Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, cyclopropane protons appear as distinct multiplets in the 1.5–3.0 ppm range, while aromatic protons from the 2,6-dichlorobenzyl group resonate near 7.2–7.5 ppm .

- IR Spectroscopy : Confirm carbonyl or amine functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O stretches at ~1700 cm⁻¹) .

- Kinetic Monitoring : Use time-resolved 1H NMR to track reaction progress, with 2–4 scans per experiment and intervals of 20–144 seconds to capture rapid rearrangements .

Advanced Research Questions

Q. How does the cyclopropane ring influence the kinetics and mechanism of Curtius rearrangement in related compounds?

- Mechanistic Insight : DFT studies (B3LYP/6-311+G(d,p)) show that cyclopropane rings lower activation energies (ΔE‡) by 2–4 kcal/mol compared to non-cyclopropane analogs. The strained ring stabilizes transition states through partial π-interactions, though this effect is less pronounced in cyclopropenoyl derivatives .

- Experimental Validation : Kinetic studies using 1H NMR reveal ΔH‡ values of ~28–30 kcal/mol for cyclopropyl derivatives, consistent with theoretical predictions. Discrepancies >1 kcal/mol between DFT and experimental data may arise from solvent effects not modeled computationally .

Q. Are there contradictions between theoretical and experimental data regarding concerted vs. stepwise Curtius rearrangement mechanisms?

- Analysis :

- Theoretical Evidence : IRC calculations confirm concerted pathways for cyclopropyl-azides, with simultaneous N₂ loss and alkyl migration. Transition states exhibit distorted N-C-O angles (~90°), supporting a single-step process .

- Experimental Caveats : Despite theoretical consensus, minor side products (e.g., nitrenes) detected via LC-MS suggest competing stepwise pathways under specific conditions (e.g., high temperatures or polar solvents) .

Q. How do substituents on the benzyl group (e.g., 2,6-dichloro) affect the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Study :

- Steric Effects : The 2,6-dichloro substitution creates steric hindrance, reducing nucleophilic attack rates by 30–40% compared to unsubstituted analogs.

- Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity at the benzyl carbon, favoring SN2 mechanisms. This is confirmed by Hammett plots showing a ρ value of +2.1 for related reactions .

Methodological Considerations

Q. What protocols mitigate risks during large-scale synthesis of this compound?

- Safety Protocols :

- Use explosion-proof reactors for exothermic steps (e.g., Curtius rearrangement).

- Implement PPE (nitrile gloves, goggles) and fume hoods to handle toxic intermediates like isocyanates .

- Segregate waste containing halogenated byproducts for professional disposal .

Q. How can computational tools enhance the design of cyclopropane-containing analogs with improved stability?

- Computational Strategy :

- Perform conformational scans (e.g., CBS-QB3) to identify low-energy rotamers resistant to ring-opening.

- Use QSPR models to predict BDEs (bond dissociation energies) for cyclopropane C-C bonds, targeting BDEs >80 kcal/mol for enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.